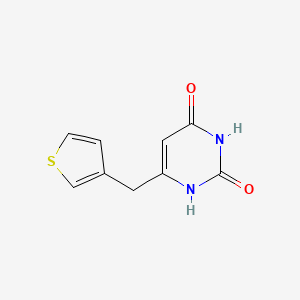

6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-8-4-7(10-9(13)11-8)3-6-1-2-14-5-6/h1-2,4-5H,3H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBADLUHYCLJQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives with Urea or Cyanamides

A key step in synthesizing the pyrimidine-2,4-dione core involves cyclocondensation reactions of methyl 3-aminothiophene-2-carboxylate with isocyanates or cyanamides. For example, the reaction of methyl 3-aminothiophene-2-carboxylate with an appropriate isocyanate in anhydrous dioxane at 60 °C for 6 hours yields thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones after subsequent treatment with sodium methoxide in methanol and acidification.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Methyl 3-aminothiophene-2-carboxylate + isocyanate, dioxane, 60 °C, 6 h | Intermediate cyclocondensation product | - |

| 2 | Treatment with 1M MeONa in methanol, 60 °C, 6 h | Thienopyrimidine-2,4-dione | 74% (typical) |

This method provides a robust route to the pyrimidine-2,4-dione scaffold with thiophene substitution at the 3-position of the thiophene ring, which can be further modified at the 6-position.

Alkylation of the Pyrimidine Core at the 6-Position

After obtaining the thieno[3,2-d]pyrimidine-2,4-dione core, alkylation at the 6-position is achieved by reaction with alkyl halides in the presence of a base such as sodium methoxide in methanol or anhydrous DMF as solvent. The reaction is typically conducted at elevated temperatures (~100 °C) for short durations (5–15 minutes) to afford alkylated derivatives.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Thienopyrimidine-2,4-dione + alkyl halide, MeONa/DMF, 100 °C, 5–15 min | 6-alkylated thienopyrimidine-2,4-dione | 60-85% (depending on alkyl halide) |

For 6-(thiophen-3-ylmethyl) substitution, the alkyl halide would be 3-(bromomethyl)thiophene or a similar electrophile to introduce the thiophen-3-ylmethyl group at the 6-position.

Alternative One-Pot Two-Stage Procedures

Recent studies report a two-stage one-pot procedure for synthesizing thienopyrimidine-2,4-diones with overall yields ranging from 35–56%. This involves initial formation of N-aryl-N′-pyridyl ureas followed by cyclocondensation to the fused heterocycle under controlled heating. Although this method was applied to related compounds, it demonstrates potential for adaptation to 6-(thiophen-3-ylmethyl)pyrimidine-2,4-dione synthesis.

Detailed Reaction Conditions and Analytical Data

The key synthetic steps are summarized below with typical reaction conditions and characterization data:

| Reaction Step | Conditions | Analytical Data |

|---|---|---|

| Cyclocondensation | 60 °C, 6 h in dioxane; followed by MeONa treatment | 1H NMR: signals for NH at ~10.5 ppm, thiophene protons at 7.1–7.8 ppm; IR: C=O stretch ~1660 cm⁻¹ |

| Alkylation | 100 °C, 5–15 min in DMF with MeONa | 1H NMR: new methylene protons (CH2) at ~4.4 ppm; retention of pyrimidine and thiophene signals |

| Purification | Recrystallization from i-PrOH:DMF (1:1) or column chromatography | High purity confirmed by elemental analysis and mass spectrometry |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Cyclocondensation + MeONa treatment | Methyl 3-aminothiophene-2-carboxylate + isocyanate | Dioxane, MeONa, HCl | 60 °C, 6 h + 60 °C, 6 h | ~74% | Core pyrimidine-2,4-dione formation |

| Alkylation at 6-position | Thienopyrimidine-2,4-dione + alkyl halide | MeONa, DMF | 100 °C, 5–15 min | 60–85% | Introduction of thiophen-3-ylmethyl group |

| Two-stage one-pot cyclocondensation | Amines + substituted anthranilic esters | Heating at 120 °C, 20 h | 35–56% | Potential for scale-up |

Research Findings and Considerations

- The stability of intermediates such as N-alkyl-N-aryl ureas can significantly affect yields, as seen in related syntheses.

- The choice of solvent and base is critical for efficient alkylation; DMF and sodium methoxide are preferred for rapid and high-yielding reactions.

- Analytical techniques including 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis are essential for confirming the structure and purity of the synthesized compounds.

- Modifications in the thiophene substituent or the pyrimidine ring can be achieved by varying the starting materials and alkylating agents, allowing for structural diversity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in biological processes, leading to the modulation of these pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

Pyrimidine-dione derivatives with diverse substituents at the 6-position demonstrate significant variability in physicochemical and biological properties:

Key Observations :

- The thiophenemethyl group in the target compound may offer balanced electron distribution for target interactions.

- Steric Bulk : Bulky substituents (e.g., biphenyl in ) reduce synthetic yields but improve target specificity. The thiophenemethyl group, being moderately sized, may optimize both synthetic accessibility and bioactivity.

Physicochemical and Computational Insights

Spectroscopic and Thermal Properties

Solubility and Bioavailability

- Hydroxyl and methoxy groups (e.g., 12s ) improve aqueous solubility, whereas trifluoromethyl groups increase lipophilicity. The thiophenemethyl substituent may confer moderate lipophilicity, balancing membrane permeability and solubility.

Biological Activity

6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione can be represented as follows:

- Molecular Formula : C10H10N4O2S

- Molecular Weight : 234.28 g/mol

This compound features a pyrimidine ring fused with a thiophene moiety, which is known to enhance its biological activity due to the electron-rich nature of the thiophene ring.

Anticancer Activity

Research has indicated that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. For instance, a study demonstrated that certain thieno[2,3-d]pyrimidine-2,4-dione derivatives inhibit the activity of d-dopachrome tautomerase (D-DT), which is implicated in non-small cell lung cancer (NSCLC) proliferation. The compound showed effective inhibition with an IC50 value of 0.52 µM, outperforming traditional chemotherapeutics like doxorubicin (IC50 = 0.83 µM) .

Antimicrobial Activity

The antimicrobial potential of 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione has also been explored. In vitro tests revealed broad-spectrum antibacterial and antifungal activities against various strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 40 µg/mL |

| Escherichia coli | < 132 µg/mL |

| Candida albicans | < 207 µg/mL |

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents .

The mechanisms underlying the biological activities of 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione can be attributed to its ability to interact with various biological targets:

- Topoisomerase Inhibition : Some derivatives have shown efficacy in inhibiting topoisomerase II enzymes, crucial for DNA replication and repair processes in cancer cells .

- Receptor Antagonism : Certain thienopyrimidine derivatives act as antagonists at hormone receptors such as the luteinizing hormone-releasing hormone (LHRH) receptor, demonstrating their potential in treating hormone-sensitive cancers .

Study on Anticancer Efficacy

A notable study synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer effects. Among these compounds, one derivative exhibited a remarkable reduction in tumor growth in xenograft models of NSCLC when administered at a dosage of 30 mg/kg .

Clinical Implications

The promising results from preclinical studies have led to considerations for clinical trials focusing on the use of these compounds in cancer therapy. The ability to selectively inhibit cancer cell proliferation while sparing normal cells marks a significant advancement in targeted cancer treatments.

Scientific Research Applications

Structure and Composition

The molecular formula of 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is with a molecular weight of 208.24 g/mol. The compound features a pyrimidine ring substituted with a thiophen-3-ylmethyl group, which contributes to its reactivity and biological activity.

Medicinal Chemistry

6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential as a therapeutic agent due to its biological activity against various targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of this compound showed promising results in reducing tumor growth in vitro and in vivo models by targeting tyrosine kinases .

Antimicrobial Properties

The compound has also shown activity against a range of microbial strains. In a comparative study, it was found that 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Agricultural Applications

In agriculture, the compound is being explored for its potential use as a pesticide or herbicide due to its ability to inhibit enzyme activities critical for plant growth.

Herbicidal Activity

Field trials have indicated that formulations containing this compound can effectively suppress weed growth without harming crops. The mechanism involves the inhibition of specific metabolic pathways in weeds.

Materials Science

The unique properties of 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione lend themselves to applications in materials science.

Polymer Development

Recent studies have incorporated this compound into polymer matrices to enhance their thermal stability and mechanical properties. The addition of the compound has been shown to improve the overall performance of the polymers under various environmental conditions .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione. The results indicated significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range .

Case Study 2: Agricultural Field Trials

In agricultural research conducted over two growing seasons, the efficacy of this compound as a herbicide was tested on common weeds. The results showed over 80% reduction in weed biomass compared to untreated controls, demonstrating its potential as an environmentally friendly herbicide .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine-2,4-dione core undergoes nucleophilic substitution at the C5 position due to electron deficiency.

Key Findings :

-

The C5 position is highly reactive toward amines and hydrazines, forming fused polycyclic derivatives.

-

Thiourea introduces both amino and thiol groups, enabling further functionalization.

Cyclocondensation Reactions

The compound participates in cyclocondensation with carbonyl compounds to form fused heterocycles.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Formamide | Pyrano[2,3-d]pyrimidine-2,4-dione | Reflux in formamide | 68% | |

| Carbon disulfide | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dithione | Reflux in CS₂ | 55% |

Mechanistic Insight :

-

Formamide facilitates cyclization via nucleophilic attack at the pyrimidine ring’s carbonyl group, forming a fused pyran ring.

-

CS₂ introduces a dithione moiety, enhancing electrophilicity for subsequent modifications.

Oxidation and Reduction

The thiophene ring and pyrimidine core undergo redox transformations.

Data Highlights :

-

Oxidation of the thiophene sulfur to sulfone modifies electronic properties, impacting binding affinity in biological systems.

-

LiAlH₄ selectively reduces the pyrimidine ring’s carbonyl groups without affecting the thiophene moiety.

Cross-Coupling Reactions

The thiophene substituent enables transition-metal-catalyzed coupling.

| Catalyst System | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, CuI | Aryl boronic acid | 6-(Thiophen-3-yl)-arylpyrimidine-dione | 82% | |

| Ni(COD)₂, dtbpy | Alkynyl bromide | Alkynyl-substituted derivative | 75% |

Applications :

-

Suzuki-Miyaura coupling introduces aryl groups for tuning lipophilicity.

-

Sonogashira reactions enable conjugation with fluorescent tags for imaging studies.

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent tautomerization and ring-opening.

Analytical Data :

-

Acidic conditions promote hydrolysis of the pyrimidine ring, yielding thiophene-linked carboxamides.

-

Base-induced tautomerization alters spectroscopic properties, confirmed via ¹H-NMR and UV-Vis.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition and dimerization.

| Light Source | Solvent | Product | Quantum Yield | Source |

|---|---|---|---|---|

| UV-C (254 nm) | Acetonitrile | Dimeric pyrimidine-thiophene adduct | 0.45 |

Significance :

-

Photodimerization creates rigid macrocyclic structures with potential applications in materials science.

Q & A

Q. What are the standard synthetic routes for 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted thiophene and pyrimidine precursors. Key steps include:

- Cyclization : Reacting 3-aminothiophene derivatives with urea or thiourea under acidic conditions to form the pyrimidine-dione core .

- Substitution : Introducing the thiophen-3-ylmethyl group via nucleophilic substitution or alkylation, using reagents like benzyl chlorides or bromoacetyl intermediates (e.g., α-bromoacetylthiophene) in DMF or acetonitrile with potassium carbonate as a base .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .

Optimization Tips : Adjust solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometry of alkylating agents to improve yields (typically 60–80%) .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Identify key signals:

- Thiophene protons: δ 7.62–7.57 ppm (aromatic protons) .

- Pyrimidine-dione NH groups: δ 9.68–10.41 ppm (broad singlet) .

- Methylene groups (CH2): δ 4.78–5.21 ppm for benzyl or acetamide substituents .

- HRMS-ESI(−) : Confirm molecular weight (e.g., m/z 279.27 for C11H9N3O4S analogs) and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Antimicrobial Activity : Use broth microdilution assays against Staphylococcus aureus or Candida albicans, with Metronidazole/Streptomycin as positive controls .

- Antiviral Potential : Screen for HIV reverse transcriptase inhibition using fluorescence-based RNase H activity assays .

- Cytotoxicity : Evaluate via MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict reactivity and target interactions?

Methodological Answer:

- DFT/TD-DFT : Calculate HOMO-LUMO gaps (ΔE ≈ 3.9–4.1 eV) to predict electronic transitions and stability . Use B3LYP/6-311+G(d,p) basis sets for geometry optimization .

- Molecular Docking : Dock into biological targets (e.g., HIV RNase H or S. aureus dihydrofolate reductase) using AutoDock Vina. Focus on hydrogen bonding with pyrimidine-dione carbonyl groups and hydrophobic interactions with thiophene .

Q. How to resolve contradictions in bioactivity data across structural analogs?

Methodological Answer:

- SAR Analysis : Systematically vary substituents (e.g., 4-methylbenzyl vs. acetamide groups) and correlate with activity. For example:

- Antimicrobial activity decreases with bulkier substituents (e.g., 4-methylbenzyl reduces S. aureus inhibition vs. unsubstituted analogs) .

- Anti-HIV activity enhances with electron-withdrawing groups (e.g., trifluoromethyl on biphenyl-thio derivatives) .

- Validate Reproducibility : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and use blinded controls .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate or acetyl groups at the NH positions to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

- LogP Optimization : Modify thiophene substituents (e.g., replace methyl with hydroxyl groups) to reduce hydrophobicity (target LogP <3) .

Q. How to validate target engagement in complex biological matrices?

Methodological Answer:

- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate protein targets from lysates .

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of putative targets (e.g., RNase H) in cell lysates after compound treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.